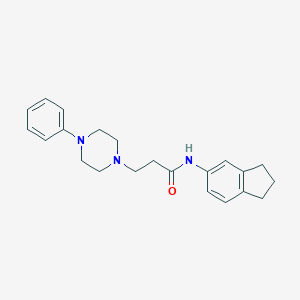
1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine, also known as BDMP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective dopamine transporter (DAT) inhibitor that has been widely used in scientific research. BDMP has shown promising results in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and depression.
Mecanismo De Acción
1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine acts as a competitive inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking DAT, 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling. This increase in dopamine signaling has been linked to improvements in cognitive function, motor control, and mood.
Biochemical and Physiological Effects
1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine has been shown to have significant effects on dopamine signaling in the brain. It increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling. This increase in dopamine signaling has been linked to improvements in cognitive function, motor control, and mood. 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine is its potency and selectivity as a DAT inhibitor. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine is its relatively short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine in scientific research. One potential direction is the development of 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine derivatives with improved potency and selectivity. Another potential direction is the use of 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine in combination with other drugs to improve its effectiveness in the treatment of neurological disorders. Finally, the use of 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine in animal models of neurological disorders may provide valuable insights into the role of dopamine in these disorders.
Métodos De Síntesis
1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine is synthesized by the reaction of 1-benzoyl-4-piperidone with 3,5-dimethylpyridine in the presence of sodium hydride. The reaction yields 1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine as a white crystalline solid with a purity of over 98%. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-Benzoyl-3',5'-dimethyl-4,1'-bipiperidine has been extensively used in scientific research to study the role of dopamine in various neurological disorders. It has been shown to be a potent and selective DAT inhibitor, which means that it blocks the reuptake of dopamine by neurons, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been linked to improvements in cognitive function, motor control, and mood.
Propiedades
Fórmula molecular |
C19H28N2O |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C19H28N2O/c1-15-12-16(2)14-21(13-15)18-8-10-20(11-9-18)19(22)17-6-4-3-5-7-17/h3-7,15-16,18H,8-14H2,1-2H3 |
Clave InChI |
MZVZIWRCKNRMNB-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3)C |
SMILES canónico |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]propanamide](/img/structure/B247139.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)


![N-{5,7-dimethyl-1-[2-(1-naphthyloxy)ethyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247152.png)
![N-{1-[2-(2-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247153.png)
![N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247156.png)
![N-{7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247157.png)
![N-{1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247158.png)
![N-[1-(4-isopropoxybenzyl)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247160.png)
![ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247174.png)
![ethyl 4-(3-(2-furyl)-4-(3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247175.png)
![ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247177.png)
![ethyl 4-(3-(2-furyl)-4-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247178.png)